molecular formula C10H11IZn B14876333 3-(4-Methylphenyl)-2-propenylzinc iodide

3-(4-Methylphenyl)-2-propenylzinc iodide

Cat. No.: B14876333
M. Wt: 323.5 g/mol
InChI Key: MWLXAMLTACZQJI-UHFFFAOYSA-M
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Description

3-(4-Methylphenyl)-2-propenylzinc iodide is an organozinc compound that is used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-Methylphenyl)-2-propenylzinc iodide typically involves the reaction of 3-(4-Methylphenyl)-2-propenyl bromide with zinc in the presence of iodine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:

3-(4-Methylphenyl)-2-propenyl bromide+Zn+I23-(4-Methylphenyl)-2-propenylzinc iodide\text{3-(4-Methylphenyl)-2-propenyl bromide} + \text{Zn} + \text{I}_2 \rightarrow \text{this compound} 3-(4-Methylphenyl)-2-propenyl bromide+Zn+I2​→3-(4-Methylphenyl)-2-propenylzinc iodide

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2-propenylzinc iodide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: This compound can act as a nucleophile in addition reactions with electrophiles such as carbonyl compounds.

    Transmetalation: It can participate in transmetalation reactions with other metal halides, such as palladium or nickel complexes, which are commonly used in cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include aldehydes and ketones, and the reactions are typically carried out in anhydrous solvents like THF or diethyl ether.

    Transmetalation: Reagents such as palladium(II) chloride or nickel(II) bromide are used, and the reactions are often performed under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Addition: The major products are secondary or tertiary alcohols, depending on the nature of the carbonyl compound used.

    Transmetalation: The major products are typically biaryl compounds or other cross-coupled products.

Scientific Research Applications

3-(4-Methylphenyl)-2-propenylzinc iodide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: This compound is used in the preparation of advanced materials, such as polymers and nanomaterials.

    Catalysis: It serves as a precursor in the preparation of catalysts for various organic transformations.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-propenylzinc iodide involves its role as a nucleophile in organic reactions. The zinc atom in the compound coordinates with the carbon atoms, enhancing the nucleophilicity of the carbon-carbon double bond. This allows the compound to effectively participate in addition and transmetalation reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc iodide: Similar in structure but lacks the methyl group on the phenyl ring.

    3-(4-Methoxyphenyl)-2-propenylzinc iodide: Similar structure with a methoxy group instead of a methyl group.

    3-(4-Chlorophenyl)-2-propenylzinc iodide: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness

3-(4-Methylphenyl)-2-propenylzinc iodide is unique due to the presence of the methyl group on the phenyl ring, which can influence the reactivity and selectivity of the compound in organic reactions. The methyl group can provide steric hindrance and electronic effects that can be advantageous in certain synthetic applications.

Properties

Molecular Formula

C10H11IZn

Molecular Weight

323.5 g/mol

IUPAC Name

iodozinc(1+);1-methyl-4-prop-2-enylbenzene

InChI

InChI=1S/C10H11.HI.Zn/c1-3-4-10-7-5-9(2)6-8-10;;/h5-8H,1,4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

MWLXAMLTACZQJI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C[C-]=C.[Zn+]I

Origin of Product

United States

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